1-(3-Acetylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Description
Properties
IUPAC Name |
1-(3-acetylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3/c1-12(24)13-4-2-6-15(8-13)21-19(26)22-16-10-18(25)23(11-16)17-7-3-5-14(20)9-17/h2-9,16H,10-11H2,1H3,(H2,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVIFXHUGRBDPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Acetylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a urea derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an acetylphenyl group and a pyrrolidine moiety. The biological activity of this compound has implications in various therapeutic areas, particularly in receptor modulation and anti-inflammatory effects.
Chemical Structure
The compound can be represented structurally as follows:
Research indicates that 1-(3-Acetylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea acts as an agonist for the formyl peptide receptor-like 1 (FPRL1). This receptor is involved in various physiological processes, including immune response and inflammation regulation. The activation of FPRL1 by this compound leads to calcium mobilization and subsequent signaling cascades that may contribute to its therapeutic effects .
Anti-inflammatory Effects
Studies have shown that compounds similar to 1-(3-Acetylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea exhibit significant anti-inflammatory properties. For example, research on related urea derivatives has demonstrated their ability to inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases .
Receptor Interaction
The compound's interaction with G protein-coupled receptors (GPCRs) such as FPRL1 positions it as a potential candidate for treating conditions characterized by excessive inflammation or immune response. The agonistic effect on FPRL1 could lead to enhanced resolution of inflammation, making it a candidate for further development in therapeutic applications .
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| FPRL1 Agonism | Calcium mobilization | |
| Anti-inflammatory | Inhibition of cytokines | |
| GPCR Interaction | Modulation of immune response |
Case Study 1: In Vivo Efficacy
A study investigated the efficacy of a similar urea derivative in a murine model of acute inflammation. The results indicated that treatment with the compound led to a significant reduction in inflammatory markers compared to control groups, suggesting that the mechanism through which 1-(3-Acetylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea exerts its effects may be relevant in clinical settings .
Case Study 2: Pharmacokinetics
Pharmacokinetic studies are essential for understanding the bioavailability and metabolic pathways of new compounds. Preliminary data suggest that the compound exhibits favorable pharmacokinetic properties, with adequate absorption and distribution profiles that support its potential use in therapeutic applications .
Comparison with Similar Compounds
Fluorophenyl vs. Polychlorophenyl Groups
Acetylphenyl vs. Methoxypropan-2-yl Groups
- The target’s 3-acetylphenyl group offers a hydrogen-bond acceptor site, absent in 1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(1-methoxypropan-2-yl)urea (CAS: 887465-91-0, MW 309.34 ). The methoxypropan-2-yl substituent likely enhances solubility but reduces aromatic interactions.
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of 1-(3-Acetylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea?
- Methodological Answer : Utilize a hybrid approach combining computational reaction path searches (quantum chemical calculations) and statistical Design of Experiments (DoE). For example, quantum mechanics/molecular mechanics (QM/MM) simulations can predict feasible reaction pathways and intermediates, while DoE (e.g., factorial designs) systematically optimizes parameters like temperature, solvent polarity, and catalyst loading. This minimizes trial-and-error experimentation and accelerates reaction discovery .
Q. Which analytical techniques are critical for characterizing the structural and purity profile of this compound?
- Methodological Answer : Employ a multi-technique approach:
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the acetylphenyl and fluorophenyl substituents via and NMR chemical shifts.
- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns with UV detection at 254 nm.
- X-ray Crystallography : Resolve absolute stereochemistry of the pyrrolidinone core (if crystallizable) .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s mechanism of action in target binding studies?
- Methodological Answer : Apply molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations to explore interactions with biological targets (e.g., kinases or GPCRs). Pair this with density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) that influence reactivity. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements .
Q. What strategies resolve contradictions in activity data between in vitro and in vivo studies for this urea derivative?
- Methodological Answer : Conduct comparative pharmacokinetic/pharmacodynamic (PK/PD) analyses:
- In Vitro : Measure metabolic stability in liver microsomes to assess susceptibility to cytochrome P450 enzymes.
- In Vivo : Use LC-MS/MS to quantify plasma and tissue concentrations, correlating exposure levels with efficacy.
- Statistical Reconciliation : Apply multivariate regression to identify confounding variables (e.g., protein binding, efflux transporter activity) .
Q. How do structural modifications to the pyrrolidinone or fluorophenyl moieties impact bioactivity?
- Methodological Answer : Perform a Structure-Activity Relationship (SAR) campaign:
- Analog Synthesis : Replace the 3-fluorophenyl group with chloro-, methyl-, or nitro-substituted aromatics.
- Biological Testing : Screen analogs against disease-relevant assays (e.g., enzyme inhibition, cell viability).
- Data Analysis : Use hierarchical clustering or partial least squares (PLS) regression to link substituent electronic/steric parameters to activity trends .
Methodological Best Practices
- Cross-Disciplinary Integration : Combine synthetic chemistry with cheminformatics (e.g., QSAR models) to prioritize high-value analogs .
- Data Validation : Replicate key findings using orthogonal assays (e.g., fluorescence polarization alongside SPR) to confirm target engagement .
- Ethical Reporting : Adhere to APA standards for transparency in methodology and data interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
